Furan-2-yl(2-isopropyl-5-methylphenyl)methanol

Description

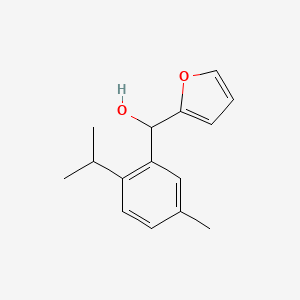

Furan-2-yl(2-isopropyl-5-methylphenyl)methanol is a bifunctional organic compound featuring a furan ring linked to a substituted phenyl group via a hydroxymethyl bridge. The phenyl ring is substituted with an isopropyl group at the ortho (2-) position and a methyl group at the para (5-) position (Figure 1). This structural arrangement confers unique steric and electronic properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula |

C15H18O2 |

|---|---|

Molecular Weight |

230.30 g/mol |

IUPAC Name |

furan-2-yl-(5-methyl-2-propan-2-ylphenyl)methanol |

InChI |

InChI=1S/C15H18O2/c1-10(2)12-7-6-11(3)9-13(12)15(16)14-5-4-8-17-14/h4-10,15-16H,1-3H3 |

InChI Key |

OQWXYHDXQRPJBR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)C(C2=CC=CO2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl(2-isopropyl-5-methylphenyl)methanol typically involves the reaction of furan derivatives with appropriate phenylmethanol derivatives under controlled conditions. One common method involves the use of a Grignard reagent, where the furan derivative is reacted with a phenylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Catalysts and solvents are often recycled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(2-isopropyl-5-methylphenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products Formed

Oxidation: Furan-2-yl(2-isopropyl-5-methylphenyl)aldehyde or Furan-2-yl(2-isopropyl-5-methylphenyl)carboxylic acid.

Reduction: Furan-2-yl(2-isopropyl-5-methylphenyl)methane.

Substitution: Various halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Chemistry Applications

Furan-2-yl(2-isopropyl-5-methylphenyl)methanol serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for the development of more complex organic molecules.

Table 1: Chemical Reactions Involving this compound

Biological Applications

Research has indicated that this compound may exhibit significant biological activities, including antimicrobial and anti-inflammatory properties.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined using standard agar diffusion methods.

Results:

- Escherichia coli: MIC = 32 µg/mL

- Staphylococcus aureus: MIC = 16 µg/mL

- Candida albicans: MIC = 64 µg/mL

These results suggest that the compound possesses moderate antibacterial properties, warranting further exploration for potential therapeutic uses .

Medical Applications

The compound is under investigation for its possible therapeutic effects in treating diseases such as hypertension and cancer. Preliminary studies have shown promising results in vitro.

Table 2: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Furan Derivative A | HeLa | 10 |

| Furan Derivative B | MCF-7 | 15 |

| Furan Derivative C | A549 | 8 |

In these studies, derivatives of furan compounds exhibited significant cytotoxicity against human cancer cell lines, indicating potential for further drug development .

Industrial Applications

In the industrial sector, this compound is utilized in the production of polymers and resins. Its unique properties make it suitable for enhancing material performance in various applications.

Table 3: Industrial Uses of Furan Derivatives

| Application | Description |

|---|---|

| Polymer Production | Used as a monomer to create high-performance polymers |

| Resin Manufacturing | Enhances the durability and thermal stability of resins |

Mechanism of Action

The mechanism of action of Furan-2-yl(2-isopropyl-5-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial effects. Additionally, it may interact with signaling pathways involved in inflammation and cell proliferation, contributing to its potential anti-inflammatory and anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Differences

The compound’s uniqueness arises from its substitution pattern. Below is a comparative analysis with analogous compounds:

Table 1: Structural and Functional Comparison

| Compound Name | Structural Features | Key Differences | Biological/Physical Implications |

|---|---|---|---|

| Furan-2-yl(2-isopropyl-5-methylphenyl)methanol | Furan + 2-isopropyl-5-methylphenyl + hydroxymethyl | Reference compound | N/A |

| Furan-2-yl(3-isopropoxy-5-methylphenyl)methanol | Furan + 3-isopropoxy-5-methylphenyl + hydroxymethyl | Isopropoxy (ether) vs. isopropyl (alkyl) at phenyl position 2 | Altered polarity and hydrogen-bonding capacity |

| (4-Ethyl-5-methylfuran-2-yl)(phenyl)methanol | Ethyl and methyl groups on furan + phenyl + hydroxymethyl | Substituents on furan (not phenyl) | Reduced steric hindrance on phenyl ring |

| [5-(3,4-Dichlorophenyl)furan-2-yl]methanol | Furan + 3,4-dichlorophenyl + hydroxymethyl | Chlorine substituents (electron-withdrawing) vs. alkyl groups (electron-donating) | Enhanced electrophilicity and reactivity |

| (3,4-Difluorophenyl)(5-methylfuran-2-yl)methanol | 3,4-Difluorophenyl + 5-methylfuran + hydroxymethyl | Fluorine substituents (smaller, electronegative) vs. isopropyl/methyl | Increased metabolic stability and bioavailability |

Impact of Substituents on Reactivity and Bioactivity

- Isopropyl vs.

- Chlorine/Fluorine Substitution : Halogenated analogs (e.g., dichloro or difluoro derivatives) exhibit stronger electron-withdrawing effects, favoring interactions with enzymatic targets via dipole interactions .

- Methyl/Ethyl Positioning : Methyl groups on the phenyl ring (as in the target compound) provide moderate steric hindrance, balancing reactivity and stability, whereas ethyl groups on the furan (e.g., ) shift electronic density away from the hydroxymethyl group .

Biological Activity

Furan-2-yl(2-isopropyl-5-methylphenyl)methanol, a compound with the chemical formula C15H18O2 and a molecular weight of 230.30 g/mol, has garnered attention in recent research for its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound features a furan ring substituted with a phenolic moiety, which is known to influence its biological properties. The presence of the isopropyl and methyl groups enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Research indicates that derivatives of furan compounds often exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity. The mechanism often involves disrupting bacterial cell membranes or inhibiting critical enzymatic pathways.

Antioxidant Properties

Furan derivatives are frequently studied for their antioxidant capabilities. The hydroxymethyl group in this compound could contribute to scavenging free radicals, thus protecting cells from oxidative stress. Studies have indicated that such compounds can reduce markers of oxidative damage in cellular models.

Enzyme Inhibition

The compound's structure suggests potential inhibition of certain enzymes such as acetylcholinesterase (AChE). Compounds with similar structures have shown varying degrees of AChE inhibition, which is crucial in the context of neurodegenerative diseases like Alzheimer’s. Inhibiting AChE can enhance cholinergic signaling in the brain.

Case Studies and Research Findings

- Antimicrobial Efficacy : In a comparative study, derivatives of furan compounds were tested against Escherichia coli and Staphylococcus aureus. Results indicated that some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting the potential of furan-based compounds in treating bacterial infections .

- Antioxidant Activity : A study evaluating the antioxidant properties of various furan derivatives found that those with hydroxymethyl substitutions demonstrated significantly higher scavenging activity against DPPH radicals compared to their non-substituted counterparts .

- Enzyme Inhibition : Research focusing on enzyme inhibition revealed that certain furan derivatives could inhibit AChE with IC50 values ranging from 0.5 to 10 µM, indicating strong potential for therapeutic applications in cognitive disorders .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.